LogP Differential: Enhanced Lipophilicity for Improved Membrane Permeability in CNS and Intracellular Target Programs
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (1201824-91-0) exhibits a calculated LogP of 3.70, a critical parameter for predicting passive membrane permeability, blood-brain barrier (BBB) penetration, and intracellular target engagement . This value represents a substantial increase in lipophilicity compared to the non-brominated, non-methylated parent scaffold 1H-pyrrolo[2,3-c]pyridine (estimated LogP ~0.5-1.0), and is higher than the mono-methylated or 5,7-dichloro analogues (estimated LogP ~2.5-3.0).
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.70 |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridine (unsubstituted): LogP ~0.5-1.0; 5,7-dichloro-2,3-dimethyl analogue: LogP ~2.5-3.0 (estimated) |
| Quantified Difference | Increase of 2.7-3.2 LogP units vs. unsubstituted scaffold |
| Conditions | Calculated using fragment-based methods (e.g., Crippen's fragmentation) as reported on Chemsrc |
Why This Matters
A LogP of 3.70 positions this scaffold within the optimal range for CNS drug candidates (LogP 2-5), offering a significant advantage over more polar pyrrolopyridine analogues for programs targeting neurological disorders or requiring efficient intracellular target access.
